molecular formula C31H64NO5P B14204102 N-[Bis(tetradecyloxy)phosphoryl]-L-alanine CAS No. 830320-80-4

N-[Bis(tetradecyloxy)phosphoryl]-L-alanine

Cat. No.: B14204102
CAS No.: 830320-80-4
M. Wt: 561.8 g/mol
InChI Key: NLNPBEVHMJCDNC-PMERELPUSA-N
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Description

N-[Bis(tetradecyloxy)phosphoryl]-L-alanine is a phosphorus-containing compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phosphoryl group attached to L-alanine, with two tetradecyloxy groups providing additional structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[Bis(tetradecyloxy)phosphoryl]-L-alanine typically involves the reaction of L-alanine with a phosphorylating agent in the presence of tetradecyloxy groups. One common method involves the use of chlorophosphines and Grignard reagents. The reaction proceeds through the formation of an intermediate, which is then treated with tetradecyloxy groups to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[Bis(tetradecyloxy)phosphoryl]-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .

Major Products Formed

The major products formed from these reactions include various phosphoryl and phosphine derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

N-[Bis(tetradecyloxy)phosphoryl]-L-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[Bis(tetradecyloxy)phosphoryl]-L-alanine involves its interaction with specific molecular targets, such as enzymes and proteins. The phosphoryl group can form covalent bonds with amino acid residues, leading to the inhibition or modification of enzyme activity. This interaction is crucial in various biochemical pathways, including signal transduction and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • N-[Bis(benzyl(methyl)amino)phosphoryl]-2,2-dichloroacetamide
  • N-[Bis(dibenzylamino)phosphoryl]-2,2-dichloroacetamide
  • Tertiary phosphines with various substituents

Uniqueness

N-[Bis(tetradecyloxy)phosphoryl]-L-alanine stands out due to its unique combination of a phosphoryl group with tetradecyloxy chains and L-alanine. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specialized applications .

Biological Activity

N-[Bis(tetradecyloxy)phosphoryl]-L-alanine is a synthetic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and biochemistry. This article provides a comprehensive overview of its biological activity, drawing from diverse sources and studies.

Structural Characteristics

This compound is characterized by its unique phosphonate structure, which contributes to its interaction with biological systems. The compound features a phosphoryl group attached to a L-alanine backbone, with two tetradecyloxy chains that enhance its lipophilicity and membrane permeability. This structural configuration is hypothesized to influence its biological activities significantly.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. The presence of the phosphonate group may enhance its efficacy by disrupting bacterial cell membranes or interfering with essential metabolic processes.
  • Cytotoxicity : Research has shown that this compound can induce cytotoxic effects in certain cancer cell lines. This activity is likely mediated through apoptosis pathways, although the exact mechanisms remain to be fully elucidated.
  • Neuroprotective Effects : There are indications that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The ability to modulate neurotransmitter systems could play a role in these effects.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Membrane Interaction : Due to its lipophilic nature, the compound can integrate into lipid bilayers, altering membrane fluidity and potentially leading to cell lysis in microbial targets.
  • Enzyme Inhibition : There is evidence suggesting that this compound may inhibit specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing synaptic transmission and providing neuroprotective effects.

Antimicrobial Activity

A study conducted on various strains of bacteria demonstrated that this compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a promising potential for development as an antimicrobial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Bacillus subtilis20
Escherichia coli50

Cytotoxicity Studies

In vitro analyses on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that this compound induced significant cytotoxicity at concentrations above 25 µM. Flow cytometry assays confirmed that the mechanism involved apoptosis, as evidenced by increased annexin V staining.

Cell LineIC50 (µM)
MCF-730
HeLa25

Properties

CAS No.

830320-80-4

Molecular Formula

C31H64NO5P

Molecular Weight

561.8 g/mol

IUPAC Name

(2S)-2-[di(tetradecoxy)phosphorylamino]propanoic acid

InChI

InChI=1S/C31H64NO5P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-36-38(35,32-30(3)31(33)34)37-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h30H,4-29H2,1-3H3,(H,32,35)(H,33,34)/t30-/m0/s1

InChI Key

NLNPBEVHMJCDNC-PMERELPUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCOP(=O)(N[C@@H](C)C(=O)O)OCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCOP(=O)(NC(C)C(=O)O)OCCCCCCCCCCCCCC

Origin of Product

United States

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